2-Fluoro-4-cyanophenyl Isothiocyanate
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Overview
Description
2-Fluoro-4-cyanophenyl Isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-cyanophenyl Isothiocyanate typically involves the reaction of 2-fluoro-4-cyanophenylamine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as the one-pot synthesis from primary amines under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt followed by elimination to form the isothiocyanate product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-cyanophenyl Isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Solvents: Reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products:
Thiourea Derivatives: Formed by the reaction of this compound with primary or secondary amines.
Scientific Research Applications
Chemistry: 2-Fluoro-4-cyanophenyl Isothiocyanate is used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other heterocyclic compounds .
Biology and Medicine: They are known to induce phase II detoxifying enzymes and inhibit the proliferation of cancer cells .
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals due to its reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-cyanophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is the basis for its biological activities, including enzyme inhibition and induction of detoxifying enzymes .
Comparison with Similar Compounds
4-Fluorophenyl Isothiocyanate: Similar in structure but lacks the cyano group.
Phenyl Isothiocyanate: Lacks both the fluoro and cyano groups, making it less reactive in certain contexts.
Uniqueness: 2-Fluoro-4-cyanophenyl Isothiocyanate is unique due to the presence of both the fluoro and cyano groups, which enhance its reactivity and potential biological activities compared to simpler isothiocyanates .
Properties
Molecular Formula |
C8H3FN2S |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-fluoro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
InChI Key |
AEHALQRBVNSJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N=C=S |
Origin of Product |
United States |
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